Dioctyl maleate

概要

説明

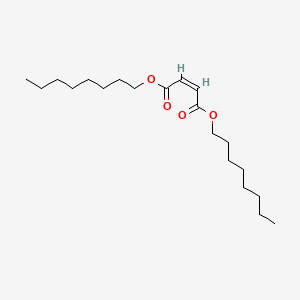

Dioctyl maleate, also known as bis(2-ethylhexyl) maleate, is an organic compound with the chemical formula C20H36O4. It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the production of various polymers and as a plasticizer in the manufacturing of flexible plastics. This compound is also a key intermediate in the synthesis of dioctyl sulfosuccinate, which is used as a surfactant in various applications .

準備方法

Synthetic Routes and Reaction Conditions: Dioctyl maleate is synthesized through the esterification of maleic anhydride with 2-ethylhexanol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Maleic anhydride+2Ethylhexanol→Dioctyl maleate+Water

The reaction is carried out under reflux conditions, and the water produced is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where maleic anhydride and 2-ethylhexanol are mixed in the presence of an esterification catalyst. The reaction mixture is heated to around 150-160°C, and the water formed is removed by azeotropic distillation. The crude product is then purified by distillation to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Dioctyl maleate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form maleic acid and 2-ethylhexanol.

Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents such as hydrogen, halogens, and hydrogen halides.

Polymerization: this compound can participate in free radical polymerization to form copolymers with other monomers such as vinyl acetate and styrene

Common Reagents and Conditions:

Hydrolysis: Acid or base catalysts, water, elevated temperatures.

Addition Reactions: Hydrogen gas with a metal catalyst (e.g., palladium), halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).

Polymerization: Free radical initiators (e.g., benzoyl peroxide), elevated temperatures

Major Products Formed:

Hydrolysis: Maleic acid, 2-ethylhexanol.

Addition Reactions: Various addition products depending on the reagent used.

Polymerization: Copolymers with desired properties for specific applications

科学的研究の応用

Applications in Different Industries

-

Plastics and Polymers

- Plasticizer : Dioctyl maleate is extensively used to improve the workability and flexibility of polyvinyl chloride (PVC) and other polymers. Its incorporation into polymer matrices enhances mechanical properties, making it suitable for applications in automotive parts, construction materials, and consumer goods.

- Case Study : Research indicates that modifying the alkyl chain length in maleate diesters, including this compound, can significantly influence their performance as plasticizers. Longer chains typically enhance compatibility with various polymer systems, leading to improved material properties .

-

Adhesives and Sealants

- Formulation Component : In adhesives, this compound acts as a plasticizer that enhances adhesion properties while maintaining flexibility. This is particularly useful in construction and automotive industries where strong, flexible bonds are essential.

- Market Insights : The growing demand for high-performance adhesives in emerging markets is driving the consumption of this compound .

-

Coatings

- Surface Treatment : this compound is utilized in coatings to improve flexibility and durability. Its resistance to environmental factors makes it suitable for outdoor applications.

- Environmental Impact : The shift towards eco-friendly coatings has opened avenues for bio-based variants of this compound, aligning with sustainable industrial practices .

-

Cosmetics

- Emollient Properties : In cosmetic formulations, this compound serves as an emollient and skin-conditioning agent. It enhances the texture and spreadability of products such as lotions and creams .

- Regulatory Considerations : While this compound is generally recognized as safe for cosmetic use, regulatory scrutiny regarding environmental impact necessitates ongoing research into safer alternatives .

-

Textiles

- Fabric Treatment : The compound is also employed in textile applications to improve fabric properties such as softness and flexibility. Its use can enhance the durability of textiles exposed to harsh conditions.

Market Dynamics

The global market for this compound is influenced by several factors:

- Demand Trends : Increased industrialization and urbanization in developing regions are propelling the demand for high-performance plasticizers like this compound .

- Regulatory Challenges : Stringent environmental regulations pose challenges to market growth; however, innovation in production processes presents opportunities for companies to enhance sustainability .

- Competitive Landscape : The market features numerous players such as Celanese Corporation, Merck KGaA, and Polynt SpA, all vying for market share through technological advancements and product innovation .

Scientific Research Findings

Recent studies have highlighted the need for further exploration of this compound's biological effects:

- A study identified this compound among other compounds as potential endocrine disruptors when present in bottled water, indicating a need for regulatory attention on its environmental impact .

- Research focusing on greener plasticizers has shown that modifying the chemical structure of esters can lead to more sustainable alternatives without compromising performance .

作用機序

Dioctyl maleate is similar to other maleate esters such as dibutyl maleate, diethyl maleate, and dimethyl maleate. it is unique in its use of 2-ethylhexanol, which imparts specific properties such as lower volatility and higher plasticizing efficiency. This makes this compound particularly suitable for applications requiring high-performance plasticizers and surfactants .

類似化合物との比較

- Dibutyl maleate

- Diethyl maleate

- Dimethyl maleate

Dioctyl maleate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

生物活性

Dioctyl maleate (DOM), a diester of maleic acid, is primarily utilized in industrial applications as a plasticizer and co-monomer. Its chemical structure allows it to enhance the flexibility and elasticity of various materials, including resins and polymers. This article explores the biological activity of this compound, focusing on its toxicity, potential endocrine-disrupting effects, and applications in cosmetic formulations.

This compound has the chemical formula CHO and appears as a clear, colorless to pale yellow liquid with an ester-like odor. It is commonly used in:

- Plasticizers : Enhancing the flexibility of plastics.

- Cosmetics : Acting as an emollient in skin care products.

- Adhesives : Improving adhesive properties in pressure-sensitive adhesives (PSAs) .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : The reported median lethal dose (LD50) for this compound is approximately 1411 mg/kg body weight, with some studies indicating values greater than 2000 mg/kg . Observations from animal studies showed no significant clinical signs at higher doses.

- Skin and Eye Irritation : Studies indicate that this compound is non-irritating to skin and eyes under controlled conditions. For example, in a study involving New Zealand White rabbits, the primary irritation index for skin was reported as 1.18, suggesting minimal irritation .

| Study Type | Observations | LD50 (mg/kg) |

|---|---|---|

| Acute Oral Toxicity | No significant toxicity at 2000 mg/kg | >2000 |

| Skin Irritation | Primary irritation index = 1.18 | - |

| Eye Irritation | Non-irritating based on Draize scores | - |

Endocrine Disruption Potential

Recent research has highlighted this compound's potential as an endocrine-disrupting compound (EDC). A study investigating putative steroid receptor antagonists in bottled water found that various maleate isomers, including this compound, exhibited significant antiestrogenic and antiandrogenic activities . Specifically:

- Anti-estrogenic Activity : In vitro assays indicated that this compound could inhibit estrogen receptors, with IC50 values suggesting moderate potency.

- Anti-androgenic Activity : Similar assays showed that this compound also affects androgen receptors, albeit with varying degrees of potency compared to other compounds.

Allergic Contact Dermatitis

A notable case study documented allergic contact dermatitis resulting from the use of a moisturizer containing this compound. The patient exhibited symptoms consistent with skin sensitization after exposure to products containing this compound . This highlights the importance of monitoring for allergic reactions in cosmetic applications.

Performance in Adhesives

Research on the influence of this compound concentration on pressure-sensitive adhesives revealed that increasing concentrations improved shear strength, peel strength, and loop tack properties . This demonstrates its efficacy in enhancing adhesive performance while also raising questions about potential biological interactions when used in consumer products.

特性

IUPAC Name |

dioctyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027508 | |

| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2915-53-9 | |

| Record name | Di-n-octyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD88G8439L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dioctyl maleate primarily used for?

A1: this compound is primarily utilized as a plasticizer and an emollient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound function as a plasticizer?

A2: this compound enhances the flexibility and workability of polymers like poly(vinyl chloride) (PVC) by inserting itself between the polymer chains, reducing intermolecular forces and increasing free volume. [, ]

Q3: Are there specific applications of this compound in the medical field?

A3: Yes, this compound has been incorporated into PVC formulations used for intravenous (IV) tubes. Its plasticizing properties contribute to the flexibility and biocompatibility required for these medical devices. []

Q4: Is this compound used in adhesive formulations?

A4: Yes, this compound is utilized in pressure-sensitive adhesives (PSAs). Its inclusion can improve tack, peel strength, and shear resistance of the adhesives. []

Q5: How does the concentration of this compound affect its role in polymer blends?

A5: In poly(lactic acid)/starch blends, low concentrations of this compound (<5%) improve compatibility and tensile strength, while higher concentrations (>5%) function as a plasticizer, enhancing elongation. This dual behavior highlights its concentration-dependent role in material modification. []

Q6: What are the common methods for synthesizing this compound?

A6: this compound is typically synthesized via esterification of maleic acid or maleic anhydride with n-octanol. Various catalysts have been explored to facilitate this reaction, including solid superacids like SO4(2-)/TiO2 and SO4(2-)/ZrO2, as well as conventional acids like sulfuric acid and p-toluene sulfonic acid. [, , , , , , ]

Q7: What are the advantages of using solid superacid catalysts in the synthesis of this compound?

A7: Solid superacid catalysts, like SO4(2-)/TiO2 and SO4(2-)/ZrO2, offer advantages over conventional acid catalysts in this compound synthesis, including:

- High catalytic activity: Enabling high yields of this compound under relatively mild reaction conditions. [, , , , , , ]

- ** Reusability:** Allowing for catalyst recovery and reuse, contributing to the economic and environmental sustainability of the process. [, ]

Q8: How does the preparation of solid superacid catalysts influence their catalytic activity?

A8: The catalytic activity of solid superacids is sensitive to preparation parameters. For instance, in the synthesis of SO4(2-)/TiO2-ZrO2, factors like the molar ratio of titanium to zirconium, impregnation time, and calcination temperature significantly affect the yield of this compound. [, ]

Q9: Is this compound known to cause allergic reactions?

A9: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound present in moisturizers. [, ]

Q10: Have any studies explored the potential toxicity of this compound compared to other plasticizers?

A10: A toxicogenomic study using TM4 Sertoli cells compared the effects of this compound to other plasticizers like di(2-ethylhexyl) phthalate (DEHP), diisononyl cyclohexane-1,2-dicarboxylate (DINCH), 1,4-butanediol dibenzoate (BDB), and dioctyl succinate (DOS). The study found that this compound treatment induced significant changes in gene expression, particularly upregulating genes involved in glutathione stress response, DNA repair, and cholesterol biosynthesis. This suggests that this compound might possess a higher toxicity profile compared to BDB and DOS, which showed no significant gene expression changes. []

Q11: Are there any viable alternatives to this compound as a plasticizer?

A11: The search for safer and more sustainable alternatives to conventional plasticizers like this compound is ongoing. Research suggests that 1,4-butanediol dibenzoate (BDB) and dioctyl succinate (DOS) could be potentially safer alternatives, as they exhibited minimal effects on gene expression in toxicological studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。